
N,N-diethyl-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-P,P-diphenylphosphinic amide: is an organophosphorus compound characterized by the presence of both diethyl and diphenyl groups attached to a phosphinic amide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The general reaction scheme is as follows:
Ph2P(O)Cl+Et2NH→Ph2P(O)N(Et)2+HCl
- Ph = Phenyl group (C6H5)
- Et = Ethyl group (C2H5)
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-diethyl-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can react with the amide group in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphinic amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N-diethyl-P,P-diphenylphosphinic amide has several scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Catalysis: The compound is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.
Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: Research explores its potential as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which N,N-diethyl-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. Additionally, its amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound in various chemical environments.
類似化合物との比較
Similar Compounds
Diphenylphosphinic amide: Lacks the diethyl groups, resulting in different reactivity and applications.
Diethylphosphinic amide: Contains diethyl groups but lacks the diphenyl groups, leading to variations in chemical properties.
Triphenylphosphine oxide: Contains three phenyl groups and an oxygen atom, differing significantly in structure and reactivity.
Uniqueness
N,N-diethyl-P,P-diphenylphosphinic amide is unique due to the presence of both diethyl and diphenyl groups, which impart distinct steric and electronic properties. These features enhance its versatility in chemical reactions and broaden its range of applications in scientific research and industry.
特性
CAS番号 |
56372-47-5 |
|---|---|
分子式 |
C16H20NOP |
分子量 |
273.31 g/mol |
IUPAC名 |
N-diphenylphosphoryl-N-ethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-3-17(4-2)19(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChIキー |
LKNWLVNNBLWNGG-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


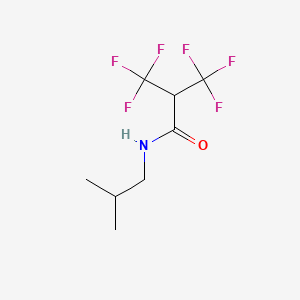
![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
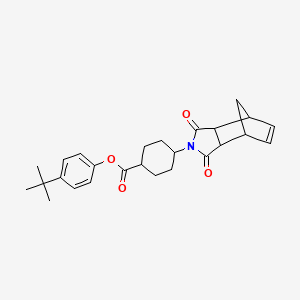
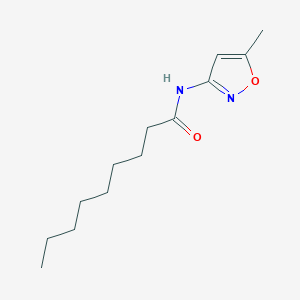
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
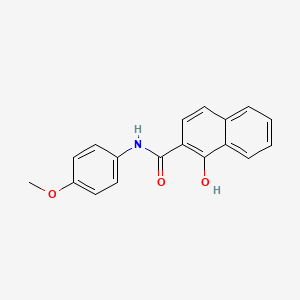
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
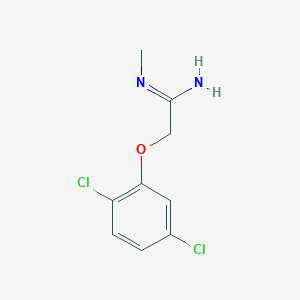
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
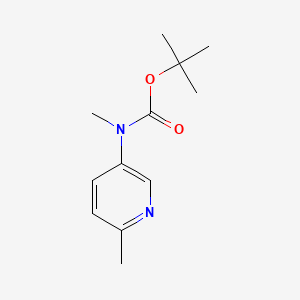
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)
![N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide](/img/structure/B12464851.png)
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)
